4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
CAS No.: 1019853-64-5
Cat. No.: VC0052183
Molecular Formula: C26H19N5O
Molecular Weight: 417.472
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019853-64-5 |
|---|---|
| Molecular Formula | C26H19N5O |
| Molecular Weight | 417.472 |
| IUPAC Name | 4-oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C26H19N5O/c27-16-18-17-28-23-22(18)24(32)30-25(29-23)31-26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,(H3,28,29,30,31,32) |
| Standard InChI Key | PVKLTVXESOEKJR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=CN5)C#N)C(=O)N4 |
Introduction
Chemical Properties and Structural Characteristics
4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is characterized by its unique molecular structure and specific chemical identifiers. The compound features a pyrrolo[2,3-d]pyrimidine scaffold with several functional groups that contribute to its potential biological activity and chemical reactivity.
Chemical Identification Parameters
The compound possesses several distinct identification parameters that facilitate its recognition and characterization in chemical databases and research literature.
| Parameter | Value |
|---|---|
| CAS Registry Number | 1019853-64-5 |
| Molecular Formula | C₂₆H₁₉N₅O |
| Molecular Weight | 417.472 g/mol |
| IUPAC Name | 4-oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile |
| PubChem Compound ID | 135895208 |
| Standard InChIKey | PVKLTVXESOEKJR-UHFFFAOYSA-N |
The compound was last documented with updates as of August 15, 2023, indicating its continued relevance in chemical research.
Structural Features
The molecular structure of 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be described through its connection of atoms and functional groups. The compound contains a pyrrolo[2,3-d]pyrimidine core, which consists of a pyrimidine ring fused with a pyrrole ring. This bicyclic core structure is further modified with three key functional groups:
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A hydroxyl group (or oxo group in the tautomeric form) at position 4
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A tritylamino group (triphenylmethylamino) at position 2
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A carbonitrile (cyano) group at position 5
The SMILES notation for this compound is: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=CN5)C#N)C(=O)N4.
The trityl group (triphenylmethyl) consists of three phenyl rings attached to a central carbon atom, creating a bulky substituent that can significantly affect the compound's physical properties and biological interactions.
Synthesis Methodologies
The synthesis of 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves sophisticated organic chemistry techniques. Various approaches can be employed to construct this complex heterocyclic structure.
Precursor Compounds
Related compounds that may serve as intermediates or alternative starting materials for synthesis include:
These compounds feature similar core structures and could potentially be modified to introduce the tritylamino group at position 2.
Analytical Characterization Techniques
The structural confirmation and purity assessment of 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile require sophisticated analytical techniques. These techniques provide critical information about the compound's molecular structure, functional groups, and physicochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for structural elucidation of organic compounds. For 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, both proton (¹H) and carbon (¹³C) NMR would provide valuable structural information:
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¹H NMR would show signals for the aromatic protons of the trityl group, the pyrrole NH proton, and any other protons in the molecule.
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¹³C NMR would confirm the presence of the carbonitrile group, the carbonyl carbon, and the various aromatic carbons.
These techniques are essential for confirming the successful synthesis and structural integrity of the compound.
Fourier Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy provides important information about the functional groups present in the molecule:
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The nitrile (C≡N) group would show a characteristic strong absorption band around 2200-2260 cm⁻¹
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The hydroxyl/oxo group would display a distinctive absorption pattern
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The N-H stretching vibrations would be observable in specific regions
FT-IR analysis complements NMR data for comprehensive structural verification.
Mass Spectrometry
Mass spectrometry would provide the molecular weight confirmation and fragmentation pattern information. For a compound with a molecular weight of 417.472 g/mol, high-resolution mass spectrometry would be particularly valuable for exact mass determination and elemental composition confirmation.
Structural Comparison with Related Compounds
To better understand the structural characteristics and potential biological properties of 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a comparison with structurally related compounds is informative.
Comparative Analysis of Related Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | C₂₆H₁₉N₅O | 417.472 g/mol | Tritylamino at position 2, carbonitrile at position 5 |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | C₇H₃ClN₄ | 178.579 g/mol | Chloro at position 4, lacks tritylamino group |
| 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine | C₆H₅N₃O | 135.123 g/mol | Lacks both tritylamino and carbonitrile groups |
This comparison highlights the structural complexity of 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile compared to simpler analogues .
Structure-Property Relationships
The presence of specific functional groups in 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile influences its physicochemical properties:
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The tritylamino group increases lipophilicity and molecular bulk, potentially affecting cellular penetration and protein binding.
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The carbonitrile group serves as a hydrogen bond acceptor and can influence electronic distribution within the molecule.
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The hydroxyl/oxo group at position 4 can participate in hydrogen bonding interactions with potential biological targets.
These structural features collectively contribute to the compound's unique chemical profile and potential biological activity.
Current Research Directions
Current research involving 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and related compounds appears to focus on several key areas:
Synthetic Methodology Development
Researchers continue to develop improved synthetic routes for constructing complex pyrrolo[2,3-d]pyrimidine derivatives, including one-pot methodologies that enhance efficiency and yield.
Structure-Activity Relationship Studies
Investigation of how structural modifications to the pyrrolo[2,3-d]pyrimidine scaffold affect biological activity could provide valuable insights for drug discovery efforts. The tritylamino and carbonitrile groups in 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile represent specific modifications that may confer unique biological properties.
Analytical Method Development
The development of improved analytical techniques for characterizing complex heterocyclic compounds like 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile continues to be an active area of research, enabling more precise structural elucidation and purity assessment.
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